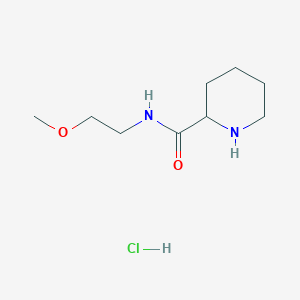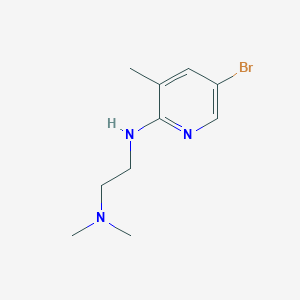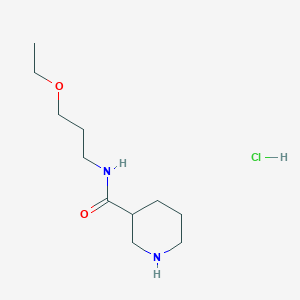![molecular formula C11H16ClNO2S B1424899 Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride CAS No. 1258649-52-3](/img/structure/B1424899.png)
Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride
Descripción general
Descripción
“Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride” is a chemical compound with the CAS Number: 827034-72-0 . It has a molecular weight of 225.31 . The IUPAC name for this compound is methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2S/c1-14-11(13)7-10(12)8-3-5-9(15-2)6-4-8/h3-6,10H,7,12H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride” is 225.31 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthetic Methods and Derivatives
Synthetic Routes for Derivatives
Research by Tye and Skinner (2002) explored various strategies for the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, discussing the imination of sulfoxide methyl 3-(penylsulfinyl)propanoate and its interesting conformational properties in solution, highlighting its significance in synthetic chemistry (Tye & Skinner, 2002).
Asymmetric Synthesis
Narsaiah and Kumar (2011) reported on the efficient asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, underlining its importance in creating specific pharmaceutical compounds (Narsaiah & Kumar, 2011).
Pharmaceutical Intermediates and Applications
- Biocatalysis with Methylobacterium: Li et al. (2013) studied the biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, using Methylobacterium Y1-6. This study is crucial for the synthesis of enantiopure compounds used in drug research (Li et al., 2013).
Potential Antimicrobial Properties
Antimicrobial Agents Synthesis
Research by Doraswamy and Ramana (2013) focused on the synthesis of substituted phenyl azetidines, derived from 3-amino-2-(4-bromo phenyl) propan-1-ol, and their potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Antibacterial Activity Study
Hu et al. (2006) investigated amino-heterocyclic compounds coupled with oxime-ether group, which exhibited potential antibacterial activities, signifying its utility in developing new antimicrobial drugs (Hu et al., 2006).
Propiedades
IUPAC Name |
methyl 3-amino-3-(4-methylsulfanylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-14-11(13)7-10(12)8-3-5-9(15-2)6-4-8;/h3-6,10H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBDXZVXVJCLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)SC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



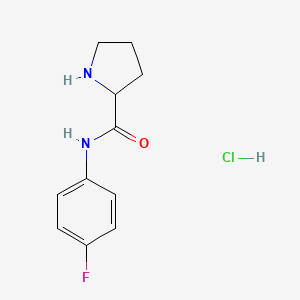
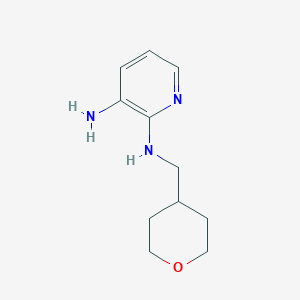
![4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424821.png)
![N-Benzyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424822.png)
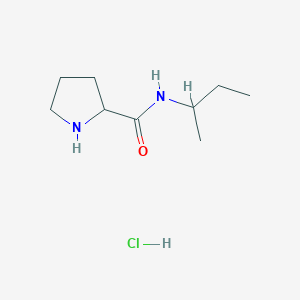
![N-(3-Hydroxybutyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424824.png)
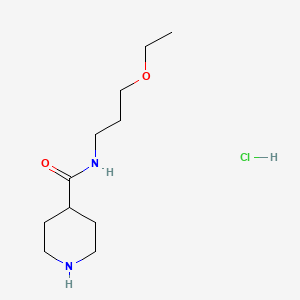
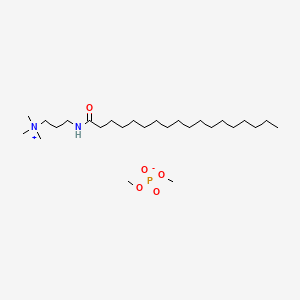
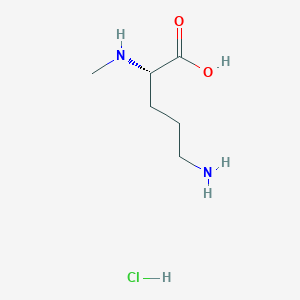
![N-(3-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424829.png)
![N'-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide](/img/structure/B1424832.png)
